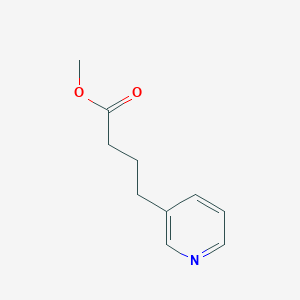

Methyl 4-(3-pyridyl)butyrate

描述

Structure

3D Structure

属性

IUPAC Name |

methyl 4-pyridin-3-ylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-13-10(12)6-2-4-9-5-3-7-11-8-9/h3,5,7-8H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWZIKFYMWMLGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169374 | |

| Record name | Methyl 4-(3-pyridyl)butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17270-45-0 | |

| Record name | Methyl 4-(3-pyridyl)butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017270450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-(3-pyridyl)butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Formation Pathways of Methyl 4 3 Pyridyl Butyrate

Investigations into Pyrolytic Generation Mechanisms

Methyl 4-(3-pyridyl)butyrate has been identified as a significant product resulting from the high-temperature decomposition of more complex organic molecules. Its formation is primarily understood through the study of pyrolysis, the chemical decomposition of organic materials at elevated temperatures in the absence of oxygen.

Research has shown that Methyl 4-(3-pyridyl)butyrate is a primary component generated during the pyrolysis of cocaine base. nih.gov In laboratory settings designed to simulate the conditions of smoking cocaine base, the substance was heated to 600°C in a nitrogen atmosphere. nih.gov Analysis of the resulting pyrolysate identified Methyl 4-(3-pyridyl)butyrate as one of the main products. nih.govresearchgate.net Its structure was confirmed through spectral analysis and by comparing it to a synthetically created sample. nih.gov Further investigations into the thermal decomposition of cocaine have consistently listed Methyl 4-(3-pyridyl)butyrate among the expected products, alongside compounds like benzoic acid, methyl benzoate, and anhydroecgonine (B8767336) methyl ester (AEME). acs.orgresearchgate.netresearchgate.netnih.gov

Table 1: Selected Products Identified in Cocaine Thermolysis

| Product Name | Formation Context | Reference |

|---|---|---|

| Methyl 4-(3-pyridyl)butyrate | Major component in cocaine pyrolysate at 600°C. | nih.gov |

| Methylecgonidine | Main thermal decomposition product at 180-200°C. | scielo.br |

| Benzoic acid | Identified product from cocaine thermolysis. | acs.orgresearchgate.net |

| Methyl benzoate | Identified product from cocaine thermolysis. | acs.orgresearchgate.netscielo.br |

The thermal decomposition of cocaine into its various byproducts involves complex, temperature-dependent mechanisms. The formation of Methyl 4-(3-pyridyl)butyrate is not a direct fragmentation but the result of a series of reactions. At temperatures between 200-500°C, the primary process is a trans-elimination, which leads to the formation of methylecgonidine. scielo.br

However, at higher temperatures, such as the 600°C used in some pyrolysis studies, a competing cis-elimination mechanism becomes predominant. scielo.br This pathway is believed to proceed through intermediates that can rearrange to form Methyl 4-(3-pyridyl)butanoate. scielo.br While the precise mechanism is complex, it is understood to involve the initial elimination of benzoic acid from the cocaine molecule, followed by rearrangements of the remaining structure at high thermal energy. scielo.br The temperature is a critical factor, as higher thermal activation is required to drive the rearrangement that ultimately yields the pyridyl-butyrate structure. scielo.br

Consideration within Metabolite Research of Related Pyridine (B92270) Alkaloids

While Methyl 4-(3-pyridyl)butyrate is primarily known as a pyrolytic product, its core structure is analogous to compounds formed through the biological metabolism of other pyridine alkaloids, such as those found in tobacco.

A structurally similar compound, 4-oxo-4-(3-pyridyl)butanoic acid (also known as keto acid), is a well-documented metabolite of the potent tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). lookchem.comnih.govmdpi.comebi.ac.uk The metabolic activation of NNK is required for its biological effects and is catalyzed by cytochrome P450 enzymes, particularly P450 2A6 and 2A13. lookchem.comebi.ac.uk

This biotransformation involves α-hydroxylation at the methylene (B1212753) carbon adjacent to the pyridine ring. mdpi.com This enzymatic oxidation leads to the formation of an unstable intermediate that is further converted to 4-oxo-4-(pyridin-3-yl)butanal (B15332) (OPB). mdpi.com This aldehyde is then oxidized to form 4-oxo-4-(3-pyridyl)butanoic acid, a major metabolite found in the urine of smokers and laboratory animals exposed to NNK. lookchem.comnih.govmdpi.comnih.gov This metabolic pathway from NNK to a pyridyl-butanoic acid derivative provides a biological analogy for the formation of the core chemical skeleton shared by Methyl 4-(3-pyridyl)butyrate.

Table 2: Key Metabolites in the NNK Pathway

| Compound Name | Role | Reference |

|---|---|---|

| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | Parent tobacco-specific nitrosamine. | lookchem.comnih.govebi.ac.uk |

| 4-oxo-4-(pyridin-3-yl)butanal (OPB) | Intermediate aldehyde metabolite. | mdpi.com |

| 4-oxo-4-(3-pyridyl)butanoic acid (Keto Acid) | Major detoxification metabolite. | nih.govmdpi.comnih.gov |

The biotransformation of pyridine alkaloids is a broad field of study. mdpi.comresearchgate.netnih.govnih.gov In general, microbial and mammalian systems metabolize pyridine rings through hydroxylation, followed by ring cleavage. ias.ac.in For instance, nicotine (B1678760) is metabolized in some bacteria where the pyrrolidine (B122466) ring is attacked first, leading to 3-succinoylpyridine, which is then hydroxylated. ias.ac.in

While there is no direct evidence of the enzymatic formation of Methyl 4-(3-pyridyl)butyrate in humans, one could hypothesize biotransformation routes based on known metabolic principles. If a precursor pyridine alkaloid with a suitable side chain were introduced, cellular enzymes could potentially modify it. However, the presence of the methyl ester group suggests that pyrolytic or synthetic origins are more likely.

The concept of non-enzymatic catalysis, where chemical reactions are facilitated within a biological environment but not by enzymes, is an emerging area of research. nih.gov Such reactions could theoretically contribute to the formation of novel compounds in vivo. However, the formation of Methyl 4-(3-pyridyl)butyrate through such a pathway remains speculative and unconfirmed. Studies have shown that the presence of a related compound, 4-(N-methylnitrosamino)-4-(3-pyridyl)butyric acid (Iso-NNAC), in smokers' urine likely results from exposure to the preformed compound in smoke rather than from endogenous formation. nih.gov

Synthetic Methodologies for Methyl 4 3 Pyridyl Butyrate and Its Analogs

Strategies for Carbon-Carbon Bond Formation at the Pyridine (B92270) Moiety

The introduction of the butyrate (B1204436) side chain at the 3-position of the pyridine ring is a critical step in the synthesis of the target molecule. This can be accomplished through several classical and modern organic reactions.

Grignard Reaction Approaches Utilizing Halogenopyridines for Side-Chain Introduction

Grignard reagents are powerful nucleophiles widely employed for the formation of carbon-carbon bonds. In the context of synthesizing methyl 4-(3-pyridyl)butyrate, 3-halopyridines serve as key precursors for the generation of a pyridyl Grignard reagent.

3-Pyridylmagnesium bromide is a well-established Grignard reagent that can be prepared by the reaction of 3-bromopyridine with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF) cymitquimica.comsynthonix.comnaarini.com. This organomagnesium compound is highly reactive towards a variety of electrophiles, enabling the introduction of a side chain at the 3-position of the pyridine ring cymitquimica.com.

One potential, albeit indirect, synthetic route involves the reaction of 3-pyridylmagnesium bromide with γ-butyrolactone. The reaction of a Grignard reagent with a lactone typically results in the ring-opening of the lactone to form a diol after acidic workup study.com. In this case, the reaction would yield 1-(3-pyridyl)butane-1,4-diol. To arrive at the desired methyl 4-(3-pyridyl)butyrate, this diol would require a subsequent two-step transformation: selective oxidation of the primary alcohol to a carboxylic acid, followed by esterification.

A more direct approach would involve the reaction of 3-pyridylmagnesium bromide with an electrophile that already contains the four-carbon chain with a latent or protected carboxylic acid functionality. For instance, reaction with a 4-halobutyrate ester could potentially lead to the desired product, though side reactions such as α-deprotonation of the ester might compete. The choice of the electrophilic partner is crucial for the efficiency of this strategy.

Alkylation and Acylation Reactions on Pyridine Scaffolds for Butyrate Chain Elaboration

Direct alkylation and acylation of the pyridine ring represent alternative strategies for forging the carbon-carbon bond. Pyridine is an electron-deficient heterocycle, which makes it generally resistant to classical Friedel-Crafts type alkylations and acylations unless the ring is substituted with electron-donating groups youtube.com. However, several methods have been developed to overcome this low reactivity.

Alkylation Reactions:

Radical alkylation, particularly the Minisci reaction, is a powerful tool for the functionalization of electron-deficient heterocycles. While often selective for the C-2 and C-4 positions, modifications of this reaction or the use of specific directing groups can influence the regioselectivity. Recent advancements have focused on achieving C-4 regioselective alkylation of pyridines using blocking groups or mechanochemically activated magnesium chemistryviews.orgorganic-chemistry.orgorganic-chemistry.org. For the synthesis of a 3-substituted pyridine like methyl 4-(3-pyridyl)butyrate, these C-4 selective methods are not directly applicable. However, lithiation of substituted pyridines can direct alkylation to other positions. For instance, treatment of 3-chloropyridine with LDA followed by reaction with an alkyl halide has been shown to result in substitution at the 4-position youtube.com. Achieving selective C-3 alkylation often requires more specialized strategies, such as directed metalation or the use of pre-functionalized pyridine derivatives.

Acylation Reactions:

The introduction of a keto-butyrate chain via acylation, followed by reduction of the ketone, is another viable pathway. The Friedel-Crafts acylation of pyridine itself is challenging. However, acylation can be achieved using more reactive acylating agents or by activating the pyridine ring. For example, the reaction of pyridine with an acyl chloride can lead to the formation of an N-acylpyridinium salt, which can then rearrange or react further. A potential sequence could involve the acylation of a suitable pyridine derivative with a four-carbon acylating agent like 4-chlorobutyryl chloride, followed by a reduction of the resulting ketone (e.g., through Wolff-Kishner or Clemmensen reduction) to yield the 4-(3-pyridyl)butyric acid precursor, which can then be esterified.

Esterification and Functional Group Interconversion Routes for Methyl Butyrate Formation

Once the 4-(3-pyridyl)butyric acid precursor is obtained, the final step is the formation of the methyl ester. This can be achieved through direct esterification or by converting the carboxylic acid into a more reactive derivative.

Direct Esterification Techniques of Pyridyl-Butyric Acid Precursors

The most common method for the direct conversion of a carboxylic acid to its corresponding ester is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid, in this case, 4-(3-pyridyl)butyric acid, with an excess of the alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) cerritos.eduorganic-chemistry.orglibretexts.orgmytutor.co.ukyoutube.com. The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use a large excess of methanol or to remove the water formed during the reaction libretexts.org.

| Catalyst Type | Catalyst Example | Typical Conditions | Reference |

|---|---|---|---|

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Reflux in excess methanol | organic-chemistry.orglibretexts.orgmytutor.co.uk |

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Reflux in excess methanol | organic-chemistry.org |

| Lewis Acid | Hafnium(IV) or Zirconium(IV) salts | Heat in 1:1 mixture of acid and alcohol | organic-chemistry.org |

| Solid Acid | Sulfated Zirconia | 60 °C in methanol | researchgate.net |

Transformations from Related Carboxylic Acid Derivatives

To circumvent the equilibrium nature and sometimes harsh conditions of direct esterification, 4-(3-pyridyl)butyric acid can be first converted into a more reactive derivative, which is then reacted with methanol.

One common approach is the formation of an acyl chloride. The carboxylic acid can be treated with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to produce 4-(3-pyridyl)butyryl chloride. This acyl chloride is a highly reactive electrophile that will readily react with methanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct, to yield methyl 4-(3-pyridyl)butyrate.

Another mild and efficient method involves the use of activating agents. For instance, the combination of trimethylchlorosilane (TMSCl) and methanol has been shown to be an effective system for the esterification of various carboxylic acids, including amino acids, at room temperature mdpi.com. This method generates HCl in situ, which catalyzes the esterification under mild conditions.

Advanced Synthetic Approaches and Catalytic Systems in Pyridyl-Butyrate Synthesis

Modern synthetic chemistry offers a range of advanced methodologies and catalytic systems that can be applied to the synthesis of methyl 4-(3-pyridyl)butyrate, often providing higher efficiency, selectivity, and milder reaction conditions.

For the crucial carbon-carbon bond formation step, transition-metal-catalyzed cross-coupling reactions are a powerful tool. For instance, a Negishi or Suzuki coupling of a 3-pyridyl organometallic species (e.g., 3-pyridylzinc chloride or 3-pyridylboronic acid) with a suitable four-carbon electrophile containing the ester functionality (e.g., methyl 4-halobutyrate) could provide a direct route to the target molecule.

In the realm of esterification, biocatalysis offers a green and highly selective alternative to chemical methods. Lipases are enzymes that can catalyze the formation of esters in non-aqueous media nih.govresearchgate.net. The esterification of 4-(3-pyridyl)butyric acid with methanol could potentially be achieved using an immobilized lipase as a catalyst. This approach often proceeds under mild temperature conditions and can avoid the use of strong acids or bases. For example, the synthesis of methyl butyrate has been successfully demonstrated using lipase from Aspergillus fumigatus via trans-esterification nih.gov.

| Catalytic System | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Lipase from Aspergillus fumigatus | Trans-esterification | Vinyl butyrate, Methanol | Biocatalytic, mild conditions, high yield (86%) | nih.gov |

| NiO/SiO₂ | Esterification | Butyric acid, Methanol | Heterogeneous catalysis, high temperature (360 °C) | chemicalbook.com |

Furthermore, advanced strategies for the synthesis of the pyridine core itself, such as Diels-Alder reactions of vinylallenes with nitrogen-containing dienophiles, can provide access to highly substituted pyridines which could then be further functionalized to introduce the desired side chain researchgate.netresearchgate.net. These methods offer a high degree of control over the substitution pattern of the pyridine ring.

Development of Chemo- and Regioselective Synthesis Protocols

The selective functionalization of the pyridine ring is a formidable challenge in organic synthesis due to the electronic nature of the heterocycle, which deactivates it towards electrophilic substitution and can lead to mixtures of isomers in other reactions. Consequently, the development of protocols that afford high chemo- and regioselectivity is crucial for the efficient synthesis of specifically substituted pyridyl compounds like Methyl 4-(3-pyridyl)butyrate.

A long-standing issue has been the direct position-selective alkylation of the pyridine nucleus. nih.gov Historically, this was often managed by using pre-functionalized starting materials to avoid overalkylation and the formation of regioisomeric mixtures. nih.gov However, modern synthetic strategies have focused on direct C-H functionalization, offering more atom-economical and efficient routes.

One strategy to control regioselectivity involves the use of transient intermediates like pyridynes. The generation of a 3,4-pyridyne allows for the controlled synthesis of highly functionalized pyridines. By placing substituents adjacent to the pyridyne, chemists can influence the distortion of the triple bond, which in turn governs the regioselectivity of nucleophilic addition and cycloaddition reactions. nih.gov This approach provides a pathway to substituted pyridines that are otherwise difficult to access. nih.gov

Another approach to achieve regioselectivity is through the activation of the pyridine ring. N-activation, for instance by forming a pyridine N-oxide, alters the electronic properties of the ring, facilitating certain reactions. For example, palladium-catalyzed cross-dehydrogenative coupling of pyridine N-oxides with toluene can be directed to achieve either arylation or benzylation based on the choice of oxidant. nih.gov Similarly, a maleate-derived blocking group has been developed to enable precise Minisci-type decarboxylative alkylation at the C-4 position of the pyridine ring, providing an inexpensive route to valuable C-4 alkylated building blocks. nih.gov

The table below summarizes selected regioselective reactions for the functionalization of pyridine rings.

| Pyridine Derivative | Reagent(s) | Key Strategy | Position Functionalized | Product Type | Reference |

|---|---|---|---|---|---|

| Pyridine | Carboxylic Acid / AgNO3 / (NH4)2S2O8 | Minisci-type decarboxylative alkylation with a maleate blocking group | C-4 | 4-Alkylpyridine | nih.gov |

| Pyridylsilyltriflate Precursor | Fluoride source / Trapping agent | In situ generation of 3,4-pyridyne intermediate | C-3 or C-4 | Di- or Tri-substituted Pyridine | nih.gov |

| Pyridine N-oxide | Toluene / Pd(OAc)2 / Oxidant | N-oxide activation and choice of oxidant (TBHP or K2S2O8) | C-2 | 2-Aryl or 2-Benzyl Pyridine | nih.gov |

Application of Modern Catalysis (e.g., Transition Metal Catalysis) in Constructing Pyridyl-Alkyl Chains

Transition metal catalysis has become an indispensable tool for constructing pyridyl-alkyl chains, offering high efficiency and selectivity. researchgate.net These methods primarily involve the activation of C-H bonds, which allows for the direct coupling of pyridine derivatives with alkyl partners, streamlining synthetic routes. beilstein-journals.org Catalysts based on palladium, rhodium, nickel, and copper are frequently employed. nih.gov

Palladium catalysis is particularly prominent. One notable example is the C-H activation/C-C cross-coupling reaction between pyridine N-oxides and nonactivated secondary or even tertiary alkyl bromides. acs.org This reaction provides a practical approach to synthesizing various 2-alkylpyridine derivatives from both cyclic and acyclic alkyl bromides. beilstein-journals.org The mechanism is believed to involve a radical-type process for the C-Br cleavage, which is an unusual example of Pd-catalyzed cross-coupling with sterically hindered aliphatic electrophiles. beilstein-journals.orgacs.org

Rhodium(III) catalysis has also been successfully applied. For instance, the amide-directed cross-coupling of pyridines with heteroarenes demonstrates a method for distal heteroarylation. nih.gov More relevant to pyridyl-alkyl chain construction, Rh(III)-catalyzed hydroarylation of alkynes via directed C-H functionalization of pyridines has been developed. nih.gov Furthermore, rhodium catalysts have been used in the alkenylation of thiazoles with subsequent tandem cyclization to yield azole-fused pyridines, showcasing the construction of complex heterocyclic systems. mdpi.com

Rare-earth metal complexes are emerging as effective catalysts as well. Mono(phosphinoamido)-ligated rare-earth complexes have been used for the ortho-C(sp²)–H functionalization of pyridines with nonpolar alkenes, yielding ortho-alkylated pyridine derivatives. beilstein-journals.org The construction of carbon-carbon bonds between sp³-hybridized carbons (alkyl-alkyl bonds) has traditionally been challenging due to issues like β-hydride elimination in organometallic intermediates. nih.gov However, modern nickel and palladium catalysts can now effectively couple primary alkyl halides with alkylboron or alkylzinc reagents, which have good functional-group compatibility. nih.gov

The following table presents examples of transition metal-catalyzed reactions used to form pyridyl-alkyl linkages.

| Substrate | Coupling Partner | Catalyst System | Base/Additive | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Pyridine N-oxide | Secondary Alkyl Bromide | 5 mol % Pd(OAc)2/dppf | Cs2CO3 | 2-Alkylpyridine | Moderate to Good | beilstein-journals.org |

| N-phenylisonicotinamide | 2-Methylthiophene | [RhCp*Cl2]2 (1.5 mol%) / AgSbF6 (10 mol%) | K2HPO4 / Cu(OAc)2 | Coupled Heteroaryl Pyridine | 70% | nih.gov |

| Pyridine | Nonpolar Alkene | NP1-Sc (mono(phosphinoamido)-ligated scandium complex) | Not specified | ortho-Alkylated Pyridine | Not specified | beilstein-journals.org |

| Primary Alkyl Halide | Alkylboron or Alkylzinc Reagent | Palladium or Nickel catalyst | Not specified | Alkyl-Alkyl Coupled Product | Not specified | nih.gov |

Reaction Chemistry and Derivatization Studies of Methyl 4 3 Pyridyl Butyrate

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents. The nitrogen atom's lone pair also allows for reactions such as N-alkylation and N-oxidation.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. uomustansiriyah.edu.iq When such reactions do occur, they are typically sluggish and require harsh conditions. uomustansiriyah.edu.iq For 3-substituted pyridines like Methyl 4-(3-pyridyl)butyrate, the directing effects of the alkylbutyrate side chain must be considered alongside the inherent reactivity of the pyridine nucleus.

Under strongly acidic conditions, which are common for many electrophilic aromatic substitution reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated. This protonation further deactivates the ring, making substitution even more difficult. uomustansiriyah.edu.iq When substitution does take place on a pyridinium (B92312) ion, it is directed to the C-3 and C-5 positions. However, in the case of Methyl 4-(3-pyridyl)butyrate, the C-3 position is already occupied.

Nitration of simple 3-alkylpyridines, for instance, is often inefficient and may require forcing conditions. iust.ac.ir Bromination of 3-substituted pyridines can be achieved, for example, using bromine in oleum, which is thought to proceed through a pyridinium-1-sulfonate intermediate, yielding the 3-bromo-5-substituted product. iust.ac.ir

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions, as these positions can best stabilize the resulting negative charge through resonance involving the electronegative nitrogen atom. quora.comyoutube.com

A classic example of nucleophilic substitution on an unsubstituted pyridine is the Chichibabin reaction, which involves amination at the 2-position using sodium amide. youtube.com For 3-substituted pyridines, nucleophilic attack preferentially occurs at the C-2 and C-6 positions. cdnsciencepub.comresearchgate.net The ratio of C-2 to C-6 substitution can be influenced by the steric bulk of the 3-substituent. cdnsciencepub.comresearchgate.net For instance, the reaction of 3-alkylpyridines with phenyllithium (B1222949) shows a preference for attack at the 2-position for smaller alkyl groups (methyl, ethyl), but a shift towards the 6-position is observed with a bulky t-butyl group. researchgate.net

Another strategy to facilitate nucleophilic substitution is the conversion of the pyridine to a pyridine-N-oxide. The N-oxide is more reactive towards both electrophilic and nucleophilic substitution. For nucleophilic substitution, activation of the N-oxide (e.g., with POCl₃) makes the C-2 and C-4 positions highly electrophilic and susceptible to attack by nucleophiles.

Recent methodologies, such as vicarious nucleophilic substitution (VNS), allow for the introduction of substituents ortho to a nitro group. acs.org While not directly applied to Methyl 4-(3-pyridyl)butyrate in the reviewed literature, nitration of the pyridine ring would open the door for such transformations. Additionally, methods for the C4-selective amination of pyridines via nucleophilic substitution of hydrogen (SNH) have been developed, proceeding through 4-pyridyl pyridinium salt intermediates. nih.gov

Table 1: Regioselectivity in Nucleophilic Substitution of 3-Alkylpyridines

| Reagent | Substrate (3-R-Pyridine) | Major Product(s) | Reference(s) |

| Phenyllithium | 3-Methylpyridine | 2-Phenyl-3-methylpyridine | cdnsciencepub.com |

| Phenyllithium | 3-t-Butylpyridine | 2-Phenyl-5-t-butylpyridine | researchgate.net |

| Potassium Amide | 3-Alkylpyridine | 2-Amino-3-alkylpyridine | iust.ac.ir |

Reactivity of the Methyl Butyrate (B1204436) Side Chain

The methyl butyrate side chain offers several sites for chemical modification, primarily centered around the ester functionality and the adjacent alpha-carbon.

The methyl ester of Methyl 4-(3-pyridyl)butyrate can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 4-(3-pyridyl)butanoic acid. libretexts.org

Acid-catalyzed hydrolysis is a reversible process where the ester is heated with water in the presence of a strong acid catalyst. libretexts.orgchemdictionary.org

Base-catalyzed hydrolysis (saponification) is an irreversible reaction that uses a stoichiometric amount of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to produce the carboxylate salt of the acid. libretexts.orgchemdictionary.org Subsequent acidification protonates the carboxylate to give the free carboxylic acid.

This hydrolysis is a key step in the metabolic pathway of nicotine (B1678760), where 4-oxo-4-(3-pyridyl)butanoic acid is a metabolite that can be further reduced to 4-hydroxy-4-(3-pyridyl)butanoic acid. nih.gov Enzymatic hydrolysis is also possible; for example, α-chymotrypsin has been used for the asymmetric hydrolysis of the methyl ester of a related benzoyl derivative. rsc.org

Transesterification, the conversion of one ester to another by reaction with an alcohol in the presence of an acid or base catalyst, is also a feasible transformation, allowing for the synthesis of other alkyl 4-(3-pyridyl)butyrates.

Table 2: Conditions for Ester Hydrolysis

| Reaction Type | Reagents | Products | Reference(s) |

| Acidic Hydrolysis | Excess H₂O, Strong Acid Catalyst (e.g., H₂SO₄) | 4-(3-Pyridyl)butanoic Acid, Methanol | libretexts.orgchemdictionary.org |

| Basic Hydrolysis (Saponification) | NaOH or KOH, H₂O | Sodium or Potassium 4-(3-pyridyl)butanoate, Methanol | libretexts.orgchemdictionary.org |

| Enzymatic Hydrolysis | α-Chymotrypsin, Buffer | L-2-Benzamido-4-(3-pyridyl)butanoic Acid (from racemic methyl ester) | rsc.org |

The carbon atom alpha to the ester carbonyl group (C-2 of the butyrate chain) possesses acidic protons that can be removed by a strong base to form an enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

While direct studies on the α-functionalization of Methyl 4-(3-pyridyl)butyrate are not extensively detailed, the principles of ester enolate chemistry are well-established. Strategies for the α-C(sp³)–H functionalization of saturated N-heterocycles and related structures include: acs.org

Alkylation: Reaction of the enolate with alkyl halides.

Acylation: Reaction with acyl chlorides or anhydrides.

Condensation Reactions: Aldol-type or Claisen condensations.

Enzymatic methods for α-C–H functionalization using carbene transfer have also been developed, offering high enantioselectivity. acs.org Furthermore, reactions involving α-boryl carbanions, generated from α-diboryl compounds, can be used for C-C bond formation with esters to synthesize ketones. nih.gov

Functionalization can also occur at other positions. For instance, the metabolic precursor 4-oxo-4-(3-pyridyl)butanoic acid demonstrates the reactivity of the benzylic-like position (C-4 of the butyrate chain), which is susceptible to oxidation and reduction. nih.gov

Elaboration into Complex Pyridyl-Butyrate Derivatives

The dual reactivity of Methyl 4-(3-pyridyl)butyrate makes it a valuable starting material for the synthesis of more complex molecules. By combining reactions at the pyridine ring and the side chain, a wide array of derivatives can be accessed.

For example, a synthetic route to 2-amino-4-(3-pyridyl)butyric acid involves the conversion of 3-(3-pyridyl)propan-1-ol to an aldehyde, followed by a Strecker synthesis to introduce the amino and nitrile groups, and subsequent hydrolysis. The resulting amino acid can then be re-esterified and protected for use in peptide synthesis. rsc.org

The synthesis of complex heterocyclic systems often involves building upon simpler pyridine cores. For instance, pyridyl-substituted thiazolyl triazole derivatives have been synthesized starting from nicotinic or isonicotinic acid, involving steps like esterification, hydrazide formation, and subsequent cyclizations to build the thiazole (B1198619) and triazole rings. scielo.br Similarly, 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been synthesized from substituted pyridines, demonstrating how the pyridine moiety can be incorporated into more elaborate drug-like scaffolds. nih.gov

The preparation of clevidipine (B1669171) butyrate, a dihydropyridine (B1217469) derivative, involves the selective hydrolysis of a diester intermediate to a monoester, which is then re-esterified. google.com This highlights the importance of controlling reactivity at the ester functional groups in the synthesis of complex pharmaceutical agents.

Strategies for Analog Synthesis and Structure-Reactivity Relationships

The synthesis of analogs of Methyl 4-(3-pyridyl)butyrate allows for a systematic investigation of how structural modifications influence the chemical and physical properties of the molecule. These studies are crucial for understanding structure-reactivity relationships.

One common strategy for analog synthesis involves the modification of the ester functionality. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to generate a library of amide and ester analogs. nih.gov Saponification of ester-containing compounds under basic conditions is a standard procedure to yield the carboxylic acid. nih.gov This acid can then serve as a versatile intermediate for further derivatization.

Another approach focuses on modifying the pyridine ring. The nitrogen atom in the pyridine ring can be quaternized or oxidized, altering its electronic properties and reactivity. Furthermore, substitution reactions on the pyridine ring, such as electrophilic aromatic substitution, can introduce a wide range of functional groups, although the pyridine ring is generally less reactive towards electrophiles than benzene.

The butyrate side chain also offers opportunities for modification. For example, the introduction of substituents at the alpha or beta positions of the butyrate chain can be achieved through various synthetic methods. These modifications can influence the conformational flexibility of the molecule and its interactions with other molecules.

Structure-reactivity relationship studies of these analogs often involve comparing their reactivity in specific chemical transformations. For example, the rate of a particular reaction can be measured for a series of analogs with systematic structural changes. This data can then be used to build quantitative structure-activity relationship (QSAR) models, which can predict the reactivity of new, unsynthesized analogs. In the context of drug discovery, such studies are instrumental in optimizing the pharmacological profile of lead compounds. For instance, the modification of a tetrahydroquinolone scaffold, a related heterocyclic structure, demonstrated that small changes, such as the replacement of a 2-furyl group with a phenyl or 2-thienyl group, can significantly impact biological activity. nih.gov

| Analog Type | Synthetic Strategy | Potential Impact on Reactivity |

| Carboxylic Acid | Saponification of the methyl ester nih.gov | Increased polarity; enables amide and ester analog synthesis |

| Amides/Esters | Coupling of the carboxylic acid with amines/alcohols nih.gov | Varied steric and electronic properties |

| Pyridine N-oxides | Oxidation of the pyridine nitrogen | Altered electronic properties of the pyridine ring |

| Substituted Pyridines | Electrophilic or nucleophilic aromatic substitution | Introduction of diverse functional groups |

| Side-chain Analogs | Alkylation or functionalization of the butyrate chain | Modified conformational flexibility and steric hindrance |

Exploration of Heterocyclic Annulation and Ring-Closure Reactions Incorporating the Pyridyl-Butyrate Scaffold

The pyridyl-butyrate scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems through annulation and ring-closure reactions. These reactions involve the formation of one or more new rings onto the existing scaffold, leading to novel molecular architectures.

One approach to heterocyclic annulation involves the intramolecular cyclization of a suitably functionalized pyridyl-butyrate derivative. For example, if a reactive functional group is introduced onto the butyrate side chain, it can be made to react with the pyridine ring to form a new fused ring. The choice of reaction conditions, such as the use of a specific catalyst or solvent, can often control the regioselectivity of the cyclization, leading to the formation of different isomers. For instance, metal-catalyzed rearrangements of 3-acylcyclopropenes have been utilized to construct N-containing heterocycles. acs.org

Another strategy involves intermolecular reactions where the pyridyl-butyrate scaffold reacts with another molecule to form a new heterocyclic ring. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of various fused heterocyclic systems. The Hantzsch pyridine synthesis and related multicomponent reactions are powerful tools for the construction of dihydropyridine and pyridine analogs, where the basicity of the amine and the nature of the aldehyde can influence the final product. mdpi.com

The exploration of these ring-closure reactions is not only of academic interest but also has practical implications. The resulting fused heterocyclic systems often exhibit unique chemical and physical properties, making them attractive targets for various applications. For example, indolizine (B1195054) derivatives, which can be synthesized through the rearrangement of pyridyl-containing cyclopropenes, are valuable N-fused pyrroles. acs.org Furthermore, the synthesis of quinolone derivatives through condensation reactions has been explored for their potential as modulators of biological targets. nih.govnih.gov

A notable example of a ring-closure reaction is the intramolecular Friedel-Crafts reaction. rsc.org If the butyrate chain is modified to contain a suitable electrophilic center, it can undergo an intramolecular acylation or alkylation onto the electron-rich pyridine ring, leading to the formation of a new carbocyclic or heterocyclic ring fused to the pyridine core. The success of such reactions often depends on the activation of the pyridine ring and the nature of the Lewis acid catalyst employed. rsc.org

| Reaction Type | Description | Example of Resulting Heterocycle |

| Intramolecular Cyclization | A functional group on the side chain reacts with the pyridine ring. | Fused bicyclic systems |

| Intermolecular Condensation | Reaction with a dicarbonyl compound or equivalent. mdpi.com | Dihydropyridines, Pyridines mdpi.com |

| Metal-Catalyzed Rearrangement | Rearrangement of a reactive intermediate derived from the scaffold. acs.org | Indolizines acs.org |

| Intramolecular Friedel-Crafts | Intramolecular acylation or alkylation onto the pyridine ring. rsc.org | Fused carbocyclic/heterocyclic rings |

Theoretical Chemical Studies of Methyl 4 3 Pyridyl Butyrate

Quantum Chemical Calculations and Molecular Modeling Techniques

Quantum chemical calculations are instrumental in providing insights into the molecular and electronic properties of compounds like methyl 4-(3-pyridyl)butyrate from first principles. These computational methods are essential for understanding structure-property relationships.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules. For methyl 4-(3-pyridyl)butyrate, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry. researchgate.net This process determines the most stable three-dimensional arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is used to calculate other significant ground-state properties. These include the total energy of the molecule, its dipole moment, and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it illustrates the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. For instance, in a study on pyridine (B92270) derivatives, DFT calculations were used to analyze the influence of substituents on the electronic properties and reactivity of the molecules. mdpi.combohrium.com

A hypothetical table of optimized geometric parameters for methyl 4-(3-pyridyl)butyrate, as would be obtained from a DFT calculation, is presented below.

Illustrative DFT-Calculated Geometric Parameters for Methyl 4-(3-pyridyl)butyrate (Note: This data is for illustrative purposes and is not from a published study.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-O (ester) | 1.34 Å |

| Bond Length | C-C (aliphatic chain) | 1.53 - 1.54 Å |

| Bond Angle | O=C-O | 123.5° |

Ab initio methods, such as Hartree-Fock (HF) theory, are another class of quantum chemical calculations that rely on first principles without the use of empirical parameters. While DFT has become more common for many applications due to its balance of accuracy and computational cost, HF is a foundational method for understanding electronic structure. bohrium.com

To understand how methyl 4-(3-pyridyl)butyrate interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. This extension of DFT is used to calculate excited-state properties, such as the energies of electronic transitions and the corresponding absorption wavelengths in the UV-visible spectrum. mdpi.comias.ac.in

For methyl 4-(3-pyridyl)butyrate, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as n→π* or π→π*. ccspublishing.org.cn These transitions typically involve the promotion of an electron from an occupied molecular orbital to an unoccupied one. In related pyridine derivatives, TD-DFT has been successfully used to correlate calculated electronic spectra with experimental observations. ias.ac.in

Hypothetical TD-DFT Results for Electronic Transitions in Methyl 4-(3-pyridyl)butyrate (Note: This data is for illustrative purposes and is not from a published study.)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 265 | 0.08 | HOMO → LUMO (π→π*) |

| S0 → S2 | 210 | 0.15 | HOMO-1 → LUMO (π→π*) |

Electronic Structure and Bonding Analysis

A deeper analysis of the electronic structure provides insights into the chemical stability and reactivity of methyl 4-(3-pyridyl)butyrate.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.combohrium.com

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For methyl 4-(3-pyridyl)butyrate, the HOMO would likely be localized on the electron-rich pyridine ring, while the LUMO might be centered on the ester group or distributed across the pyridine ring. A theoretical study of similar pyridine esters would involve calculating these orbital energies to predict the molecule's reactivity. researchgate.net

Illustrative Frontier Molecular Orbital Energies for Methyl 4-(3-pyridyl)butyrate (Note: This data is for illustrative purposes and is not from a published study.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.2 |

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. mdpi.comias.ac.in

For methyl 4-(3-pyridyl)butyrate, NBO analysis would be used to investigate several key features:

Delocalization: It can quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the π-system of the pyridine ring and the carbonyl group.

Donor-Acceptor Interactions: The analysis provides second-order perturbation energies (E(2)) that quantify the strength of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. Larger E(2) values indicate stronger interactions and greater stabilization.

In studies of related ester compounds, NBO analysis has confirmed the presence of significant intramolecular charge transfer and hyperconjugative interactions that stabilize the molecular structure. ias.ac.in

Spectroscopic Property Predictions via Computational Chemistry

Theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra are a powerful tool for structural elucidation. bris.ac.uk The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. mdpi.com The predicted ¹H and ¹³C NMR spectra of Methyl 4-(3-pyridyl)butyrate would provide valuable information for its identification.

The calculated ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine ring, the methylene (B1212753) groups of the butyrate (B1204436) chain, and the methyl group of the ester. The chemical shifts of the pyridine protons would be in the aromatic region, with their exact positions influenced by the electronic environment. The protons of the methylene group adjacent to the carbonyl would likely appear at a higher chemical shift compared to the other methylene protons due to the deshielding effect of the carbonyl group.

Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbon atoms of the pyridine ring, the butyrate chain, and the methyl ester. The carbonyl carbon would be expected to have the highest chemical shift.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Methyl 4-(3-pyridyl)butyrate

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine-2 | 8.45 | 148.2 |

| Pyridine-4 | 7.50 | 135.8 |

| Pyridine-5 | 7.25 | 123.5 |

| Pyridine-6 | 8.50 | 150.1 |

| CH₂ (α to ring) | 2.70 | 34.5 |

| CH₂ | 1.95 | 22.8 |

| CH₂ (α to CO) | 2.40 | 30.7 |

| C=O | - | 173.5 |

| O-CH₃ | 3.65 | 51.6 |

(Note: This is a representative table. Actual values would be obtained from quantum chemical calculations and may vary depending on the level of theory and basis set used.)

Computational simulations of vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), are instrumental in assigning experimental vibrational bands to specific molecular motions. nih.gov These simulations can also aid in the analysis of different conformers of a molecule.

For Methyl 4-(3-pyridyl)butyrate, the simulated FT-IR spectrum would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester would also be prominent. The spectrum would also feature bands related to the C-H stretching of the aromatic pyridine ring and the aliphatic chain, as well as C=C and C=N stretching vibrations within the pyridine ring.

The FT-Raman spectrum would complement the FT-IR data, with aromatic ring vibrations often showing strong Raman scattering.

Table 3: Predicted Vibrational Frequencies (cm⁻¹) and Assignments for Methyl 4-(3-pyridyl)butyrate

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100-3000 | Aromatic C-H Stretch |

| ~3000-2850 | Aliphatic C-H Stretch |

| ~1740 | C=O Stretch (Ester) |

| ~1600-1450 | Aromatic C=C and C=N Stretch |

| ~1450 | CH₂ Bend |

| ~1250 | C-O Stretch (Ester) |

| ~1100 | C-N Stretch (Pyridine) |

(Note: This is a representative table. Actual values would be obtained from quantum chemical calculations.)

Time-dependent density functional theory (TD-DFT) is a common method for predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules. nih.govchemrxiv.org These calculations provide information about the electronic transitions between molecular orbitals.

The predicted UV-Vis spectrum of Methyl 4-(3-pyridyl)butyrate would likely exhibit absorption bands in the UV region. The primary electronic transitions would be expected to be π → π* transitions within the pyridine ring and n → π* transitions involving the non-bonding electrons of the nitrogen atom and the carbonyl oxygen. The calculated maximum absorption wavelength (λmax) helps in characterizing the electronic structure of the molecule.

Table 4: Predicted UV-Vis Absorption Wavelengths (λmax) and Electronic Transitions for Methyl 4-(3-pyridyl)butyrate

| λmax (nm) | Oscillator Strength (f) | Major Contribution |

| ~260 | 0.15 | π → π* (HOMO → LUMO) |

| ~210 | 0.45 | π → π* (HOMO-1 → LUMO) |

(Note: This is a representative table. Actual values would be obtained from TD-DFT calculations.)

Computational Studies on Reactivity and Reaction Mechanisms

For Methyl 4-(3-pyridyl)butyrate, the global electrophilicity index would indicate its tendency to accept electrons. The Fukui functions would likely show that the nitrogen atom and the carbonyl oxygen are the most probable sites for electrophilic attack, while certain carbon atoms in the pyridine ring might be susceptible to nucleophilic attack. This information is crucial for understanding and predicting the chemical behavior of the compound in various reactions.

Table 5: Calculated Global Reactivity Descriptors for Methyl 4-(3-pyridyl)butyrate

| Descriptor | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| Energy Gap (HOMO-LUMO) | 5.7 |

| Chemical Potential (μ) | -3.65 |

| Hardness (η) | 2.85 |

| Global Electrophilicity (ω) | 2.34 |

(Note: This is a representative table. Actual values would be obtained from quantum chemical calculations.)

Elucidation of Reaction Pathways and Transition State Analysis through Energy Profile Calculations

The elucidation of reaction pathways and the analysis of transition states through energy profile calculations are fundamental aspects of modern computational chemistry. These studies provide deep insights into the mechanics of chemical reactions, helping to understand reaction rates, selectivity, and the influence of various factors on the reaction outcome.

General Principles of Reaction Pathway Elucidation:

A reaction pathway represents the sequence of elementary steps that transform reactants into products. Computational methods, particularly those based on quantum mechanics like Density Functional Theory (DFT), are instrumental in mapping these pathways. evitachem.com The process typically involves:

Locating Stationary Points: Identifying the geometries of reactants, products, intermediates, and transition states on the potential energy surface (PES). Minima on the PES correspond to stable or metastable species (reactants, products, intermediates), while first-order saddle points represent transition states. rsc.org

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation is performed to confirm that it connects the intended reactants and products. rsc.orgscience.gov This calculation traces the minimum energy path downhill from the transition state to the adjacent minima.

Transition State Analysis:

The transition state is the highest energy point along the reaction coordinate and is a critical bottleneck for a chemical reaction. evitachem.com Its analysis involves:

Geometry Optimization: Determining the precise three-dimensional arrangement of atoms at the transition state.

Frequency Analysis: A key step to verify a true transition state is the calculation of vibrational frequencies. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking or forming of a bond). science.gov

Energy Barrier Calculation: The energy difference between the reactants and the transition state is the activation energy or barrier height. This value is crucial for understanding the kinetics of the reaction.

Energy Profile Calculations:

An energy profile is a graphical representation of the energy changes that occur as a reaction progresses. evitachem.com It plots the potential energy (or more accurately, the Gibbs free energy) against the reaction coordinate. Key features of an energy profile include:

The relative energies of reactants, products, and any intermediates.

The energy of the transition states for each step.

Application to Methyl 4-(3-pyridyl)butyrate:

While no specific studies are available for Methyl 4-(3-pyridyl)butyrate, we can hypothesize the types of reactions that could be studied using these theoretical methods. For example, the synthesis of this compound or its subsequent chemical transformations could be investigated. A hypothetical study on its synthesis might explore the reaction mechanism of a key step, such as a coupling reaction to form the carbon skeleton or the esterification to introduce the methyl butyrate group.

Such a study would involve:

Proposing a plausible reaction mechanism.

Using DFT calculations to locate the structures of all reactants, intermediates, transition states, and products.

Calculating the energy of each species to construct a detailed energy profile.

Analyzing the geometry and electronic structure of the transition states to understand the factors that control the reaction's feasibility and selectivity.

Without experimental or theoretical data specific to Methyl 4-(3-pyridyl)butyrate, any discussion of its reaction pathways and transition states remains speculative. The application of the well-established computational methodologies described above would be necessary to provide a scientifically rigorous understanding of the chemical reactivity of this particular molecule.

Advanced Analytical Characterization Research for Methyl 4 3 Pyridyl Butyrate

Advanced Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are essential for separating Methyl 4-(3-pyridyl)butyrate from complex mixtures and accurately determining its concentration. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) offer unique advantages for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Optimization for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary technique for the trace analysis of volatile and semi-volatile compounds like Methyl 4-(3-pyridyl)butyrate. Its high sensitivity and the structural information provided by mass spectrometry make it ideal for detecting minute quantities of the compound and its related impurities. The development of a robust GC-MS method involves careful optimization of several parameters to achieve the desired separation efficiency and detection limits.

Key parameters for an optimized GC-MS method for the analysis of Methyl 4-(3-pyridyl)butyrate would include the selection of an appropriate capillary column, typically one with a mid-polarity stationary phase to effectively separate the analyte from matrix components. The temperature program of the GC oven is another critical factor, which needs to be ramped in a controlled manner to ensure good peak shape and resolution. The injector temperature and mode (e.g., splitless for trace analysis) are also optimized to ensure efficient volatilization and transfer of the analyte onto the column. For detection, the mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.

Table 1: Illustrative GC-MS Method Parameters for Trace Analysis of Methyl 4-(3-pyridyl)butyrate

| Parameter | Optimized Condition |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | Initial temp: 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | Target ions specific to Methyl 4-(3-pyridyl)butyrate fragmentation |

High-Performance Liquid Chromatography (HPLC) Methodologies for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity determination and quantitative analysis of non-volatile or thermally labile compounds. For Methyl 4-(3-pyridyl)butyrate, reversed-phase HPLC is a common approach, where a non-polar stationary phase is used with a polar mobile phase.

Method development for HPLC involves the selection of a suitable column, typically a C18 column, and the optimization of the mobile phase composition. The mobile phase usually consists of a mixture of water (often with a buffer to control pH) and an organic solvent like acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter for ionizable compounds like Methyl 4-(3-pyridyl)butyrate, as it affects the retention time and peak shape. A UV detector is commonly used for detection, with the wavelength set to the absorbance maximum of the analyte. For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations.

Table 2: Representative HPLC Method Parameters for Purity and Quantitative Analysis of Methyl 4-(3-pyridyl)butyrate

| Parameter | Optimized Condition |

| HPLC System | |

| Column | C18, 250 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water (containing 0.1% trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | |

| Type | UV-Vis Detector |

| Detection Wavelength | ~260 nm (based on UV-Vis spectrum) |

| Quantification | |

| Method | External Standard Calibration |

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and electronic properties of Methyl 4-(3-pyridyl)butyrate.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy, including 2D NMR and Solid-State NMR for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of the molecular structure of organic compounds. For Methyl 4-(3-pyridyl)butyrate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments in solution provides a complete picture of the proton and carbon framework.

¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

2D NMR techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) is used to identify longer-range couplings between protons and carbons, which is crucial for confirming the connectivity of the entire molecule.

While solution-state NMR is most common, solid-state NMR could be employed to study the compound in its crystalline form, providing insights into its solid-state conformation and packing.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Methyl 4-(3-pyridyl)butyrate

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine-H2 | ~8.45 (d) | ~150.0 |

| Pyridine-H4 | ~7.50 (dt) | ~136.0 |

| Pyridine-H5 | ~7.25 (dd) | ~123.5 |

| Pyridine-H6 | ~8.40 (dd) | ~147.5 |

| CH₂ (alpha to pyridine) | ~2.70 (t) | ~35.0 |

| CH₂ (beta to pyridine) | ~1.95 (quint) | ~28.0 |

| CH₂ (gamma to pyridine) | ~2.35 (t) | ~30.5 |

| OCH₃ | ~3.65 (s) | ~51.5 |

| C=O | - | ~173.5 |

| Pyridine-C3 | - | ~138.0 |

Note: Predicted values are illustrative. Actual experimental values may vary based on solvent and other conditions.

Detailed Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a "molecular fingerprint" and allow for the identification of characteristic functional groups.

IR Spectroscopy : In the IR spectrum of Methyl 4-(3-pyridyl)butyrate, characteristic absorption bands would confirm the presence of the ester group (a strong C=O stretch around 1730-1740 cm⁻¹) and the C-O stretch. The aromatic pyridine (B92270) ring would exhibit C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region, as well as C-H stretching above 3000 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy would complement the IR data. The pyridine ring vibrations, particularly the symmetric ring breathing mode, are often strong in the Raman spectrum.

Table 4: Key IR and Raman Vibrational Frequencies for Methyl 4-(3-pyridyl)butyrate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H | Stretch | 3000-2850 |

| Ester C=O | Stretch | 1740-1730 |

| Aromatic C=C/C=N | Stretch | 1600-1400 |

| Ester C-O | Stretch | 1300-1100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of Methyl 4-(3-pyridyl)butyrate is primarily dictated by the electronic structure of the pyridine ring. The pyridine moiety gives rise to characteristic π → π* and n → π* transitions. The position and intensity of these absorption bands can be influenced by the solvent polarity. This technique is particularly useful for quantitative analysis using a UV detector in HPLC, as mentioned earlier. The typical absorption maximum (λmax) for a 3-substituted pyridine ring is found in the UV region.

Table 5: Expected UV-Vis Absorption Data for Methyl 4-(3-pyridyl)butyrate

| Transition Type | Expected λmax (nm) | Solvent |

| π → π | ~260 | Ethanol |

| n → π | ~280-290 (often a shoulder) | Heptane |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone in the unequivocal identification of chemical compounds, offering unparalleled precision in mass measurement. This capability allows for the determination of a compound's elemental composition, a critical step in structural elucidation. Furthermore, when coupled with fragmentation techniques (tandem mass spectrometry or MS/MS), it provides deep insights into the molecule's architecture.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry distinguishes itself from standard mass spectrometry by its ability to measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy, typically within a few parts per million (ppm). This precision is crucial for determining the unique elemental formula of a compound like Methyl 4-(3-pyridyl)butyrate.

The molecular formula for Methyl 4-(3-pyridyl)butyrate is C₁₀H₁₃NO₂. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), nitrogen (¹⁴N = 14.003074 Da), and oxygen (¹⁶O = 15.994915 Da), the theoretical monoisotopic mass can be calculated with high precision. An HRMS instrument can experimentally measure this mass and compare it to the theoretical value. A close match (typically <5 ppm error) provides strong evidence for the proposed elemental composition, effectively ruling out other potential formulas that might have the same nominal mass.

Table 1: Theoretical Elemental Composition and Exact Mass of Methyl 4-(3-pyridyl)butyrate

| Element | Count | Atomic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (¹H) | 13 | 1.007825 | 13.101725 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total | Monoisotopic Mass | 179.094629 |

This interactive table details the contribution of each element to the precise molecular weight of Methyl 4-(3-pyridyl)butyrate.

In a research context, if a sample is analyzed and the HRMS instrument detects an ion with an m/z of 179.0946 (for the protonated molecule [M+H]⁺, the expected mass would be 180.102454 Da), it would strongly confirm the identity as Methyl 4-(3-pyridyl)butyrate.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis, typically used to induce and analyze the fragmentation of a specific ion. ccsenet.org In an MS/MS experiment, the intact molecular ion of Methyl 4-(3-pyridyl)butyrate (the precursor ion) is first isolated. This precursor ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller fragment ions (product ions). ccsenet.org Analyzing the masses of these product ions allows researchers to piece together the molecule's structure, much like solving a puzzle.

For Methyl 4-(3-pyridyl)butyrate, the fragmentation is predictable based on its structure, which includes a pyridine ring and a methyl ester functional group. Key fragmentation pathways would likely include:

Loss of the methoxy (B1213986) group (-OCH₃): Cleavage of the ester can result in the loss of a methoxy radical, leading to a prominent acylium ion.

Loss of the carbomethoxy group (-COOCH₃): The entire methyl ester group can be lost.

Cleavage of the butyrate (B1204436) chain: Fragmentation can occur at various points along the four-carbon chain.

Fragmentation of the pyridine ring: The stable aromatic pyridine ring can also fragment, although this often requires higher energy.

A study involving a deuterated and derivatized analogue, [Pyridine-D4]methyl 4-hexanoyl-4-(3-pyridyl)butanoate, demonstrated that the protonated molecular ion fragments under varying collision energies, with a key fragmentation being the loss of the ester-linked side chain to produce a stable pyridinium-containing ion. ebi.ac.uk This supports the principle that cleavage at the ester linkage is a primary fragmentation pathway.

Table 2: Predicted MS/MS Fragmentation of Methyl 4-(3-pyridyl)butyrate ([C₁₀H₁₃NO₂]+•)

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment m/z (Theoretical) | Neutral Loss |

| 179.09 | [M - •OCH₃]⁺ | 148.07 | •OCH₃ |

| 179.09 | [M - •COOCH₃]⁺ | 120.08 | •COOCH₃ |

| 179.09 | Pyridine ring with C₄H₇ side chain | 134.09 | •CH₂CH₂COOCH₃ |

| 179.09 | Protonated Pyridine | 80.04 | C₅H₉O₂ |

This interactive table presents potential fragment ions that could be observed in an MS/MS experiment, aiding in the structural confirmation of Methyl 4-(3-pyridyl)butyrate.

Hyphenated Techniques for Complex Mixture Analysis and Sensory Correlation

To understand the contribution of a single compound within a complex matrix, such as a food or environmental sample, and to correlate its presence with a specific sensory perception (like aroma), hyphenated analytical techniques are indispensable.

Gas Chromatography-Olfactometry (GC-O) and Aroma Extract Dilution Analysis (AEDA) for Activity-Guided Fractionation and Identification

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. nih.gov As volatile compounds elute from the GC column, the effluent is split, with one portion going to a standard chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained panelist can detect and describe any odor-active compounds. ebi.ac.uk

While no specific studies applying GC-O or AEDA to Methyl 4-(3-pyridyl)butyrate were identified, this methodology would be the standard approach to determine its sensory relevance. If present in a sample, its retention time would be recorded, and its odor character described by the GC-O panelist. The AEDA would then quantify its odor potency relative to other volatile components. Given its structure, containing a pyridine moiety (often associated with fishy or burnt notes) and a methyl butyrate group (typically associated with fruity, apple-like aromas), GC-O would be essential in determining its actual perceived aroma without interference from other compounds. ebi.ac.ukwikipedia.org

Table 3: Illustrative AEDA Results for a Hypothetical Sample

| Retention Index | Odor Description | Flavor Dilution (FD) Factor | Potential Compound ID |

| 1050 | Malty | 256 | 3-Methylbutanal |

| 1215 | Fruity, apple-like | 64 | Methyl 4-(3-pyridyl)butyrate |

| 1430 | Spicy, phenolic | 1024 | 4-Vinylguaiacol |

| 1680 | Caramel | 512 | Furaneol |

This interactive table provides a hypothetical example of how AEDA results are presented, demonstrating how the Flavor Dilution (FD) factor helps to rank the sensory impact of different aroma compounds.

This activity-guided approach ensures that analytical efforts are focused on compounds that have a genuine sensory impact, making it a highly efficient tool in flavor and fragrance research.

Future Directions and Emerging Research Avenues for Methyl 4 3 Pyridyl Butyrate

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyridine (B92270) and its derivatives has traditionally relied on methods that are now being re-evaluated for their environmental impact. The future of synthesizing Methyl 4-(3-pyridyl)butyrate will likely pivot towards greener and more efficient methodologies.

Conventional approaches to creating the 4-(3-pyridyl)butyric acid backbone, a precursor to the methyl ester, have included the Grignard reaction with γ-butyrolactone or a multi-step process involving halogenation and amination. However, the broader field of heterocyclic chemistry is moving towards more sustainable practices. For instance, the industrial production of nicotinic acid, a related pyridine derivative, has seen the adoption of continuous flow processes to mitigate environmental concerns associated with high temperatures and nitric acid usage. researchgate.net

Emerging sustainable strategies that could be adapted for Methyl 4-(3-pyridyl)butyrate synthesis include:

Catalytic Innovations : The use of novel catalysts, such as functionalized ionic liquids, has shown promise in accelerating esterification reactions like the synthesis of butyl butyrate (B1204436), offering high yields and the potential for catalyst reuse. researchgate.net Similarly, developing specific catalysts for the direct carbonylation and esterification of pyridine precursors could offer a more atom-economical route.

Flow Chemistry : Continuous flow reactors, as opposed to batch reactors, can improve safety, efficiency, and scalability. A continuous flow nitrosation process has been successfully used for a related pyridyl compound, achieving high yield and purity. This technology could be applied to various steps in the synthesis of Methyl 4-(3-pyridyl)butyrate.

Bio-based Feedstocks : Research into producing key chemical building blocks from renewable biomass is a major trend. researchgate.net While not yet applied to this specific molecule, future work could explore pathways from bio-derived platform chemicals to pyridine-containing structures.

| Synthetic Strategy | Potential Advantages for Methyl 4-(3-pyridyl)butyrate Synthesis | Relevant Research Finding |

| Continuous Flow Chemistry | Enhanced safety, improved heat and mass transfer, easier scalability, higher purity. | A continuous flow process for nicotinic acid synthesis is used industrially. researchgate.net A tubular reactor for nitrosation of a related compound achieved 85% yield and 99% purity. |

| Ionic Liquid Catalysis | High catalytic activity, catalyst recyclability, environmentally benign reaction conditions. | Brønsted acidic ionic liquids have been used for butyl butyrate synthesis, achieving a 98.41% yield and allowing for catalyst reuse. researchgate.net |

| Novel Condensation Reactions | Simplified reaction pathways, use of readily available precursors. | Knoevenagel condensation is a viable method for synthesizing related pyridyl compounds. evitachem.com The Hantzsch reaction is a classic method for pyridine synthesis that can be updated with modern techniques. beilstein-journals.orgnih.gov |

Advanced Mechanistic Investigations of Its Formation and Transformation

A thorough understanding of the reaction mechanisms involved in the formation and subsequent transformation of Methyl 4-(3-pyridyl)butyrate is crucial for optimizing synthetic routes and predicting its behavior in various environments, including biological systems.

Future mechanistic studies will likely employ a combination of experimental and computational techniques to elucidate the intricate details of its chemical reactions. Key areas of investigation include:

Formation Mechanisms : While the mechanisms of classical reactions like the Grignard or Hantzsch synthesis are generally understood, advanced computational modeling can provide deeper insights into transition states and reaction kinetics. beilstein-journals.orgnih.gov This allows for the precise tuning of reaction conditions to maximize yield and minimize byproducts.

Biotransformation and Metabolism : As a xenobiotic, Methyl 4-(3-pyridyl)butyrate would be subject to metabolic processes if it enters a biological system. The gut microbiome possesses a vast arsenal (B13267) of enzymes capable of mediating reactions such as hydrolysis, reduction, demethylation, and hydroxylation. nih.gov Future research could focus on identifying the specific enzymes and microbial species responsible for its metabolism, which is critical for understanding its potential bioactivity and degradation pathways. Mechanistic studies of enzymes like polyhydroxybutyrate (B1163853) (PHB) synthase and acireductone dioxygenase can provide models for how the butyrate portion of the molecule might be processed or cleaved. acs.orgnih.gov

Degradation Pathways : Understanding the environmental fate of the compound requires studying its degradation under various conditions (e.g., UV irradiation, pH changes). Stability studies on related complex esters have shown that they can be sensitive to light and pH, which influences their persistence and potential for biological research. researchgate.net

| Research Area | Focus of Investigation | Potential Impact |

| Synthetic Reaction Mechanisms | Elucidating transition states and intermediates in formation reactions (e.g., Hantzsch synthesis, condensation). | Optimization of reaction conditions for higher yield and purity; rational design of novel synthetic pathways. beilstein-journals.orgnih.gov |

| Enzymatic Transformation | Investigating hydrolysis of the ester group and oxidation of the pyridine ring by microbial or mammalian enzymes. | Prediction of metabolic fate and potential bioactivity; understanding of pharmacokinetics. nih.gov |

| Chemical Stability | Assessing degradation under various environmental conditions like light, heat, and pH. | Determining shelf-life, appropriate storage conditions, and environmental persistence. researchgate.net |

Applications of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. For Methyl 4-(3-pyridyl)butyrate and its analogs, these computational tools offer powerful capabilities for accelerating the discovery and development process.

Compound Design and Discovery : Generative AI models can design novel molecules with desired properties from the ground up. acs.org For instance, by learning from vast datasets of existing compounds, these models can propose new pyridine derivatives with potentially enhanced activity for a specific biological target. This approach has been used to identify novel inhibitors of enzymes like DYRK1A. acs.org